molecular formula C18H24N4OS B11560676 6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11560676
M. Wt: 344.5 g/mol
InChI Key: MLIITPZTLAZPET-UHFFFAOYSA-N
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Description

6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a butyl group, a dimethylphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include butylamine, 2,3-dimethylbenzaldehyde, and thiourea. The reaction conditions usually involve:

    Condensation Reaction: The initial step involves the condensation of butylamine with 2,3-dimethylbenzaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiourea under basic conditions to form the pyrimidopyrimidine core.

    Sulfur Incorporation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic ring and the sulfanyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated and thiolated derivatives.

Scientific Research Applications

6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has garnered interest in various scientific research fields:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block in organic synthesis.

    Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl group in This compound distinguishes it from other similar compounds. This group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

6-butyl-1-(2,3-dimethylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H24N4OS/c1-4-5-9-21-10-14-16(19-11-21)22(18(24)20-17(14)23)15-8-6-7-12(2)13(15)3/h6-8,19H,4-5,9-11H2,1-3H3,(H,20,23,24)

InChI Key

MLIITPZTLAZPET-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC(=C3C)C

Origin of Product

United States

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